molecular formula C6H5Br2NOS B12967923 2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone

2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone

Cat. No.: B12967923
M. Wt: 298.99 g/mol
InChI Key: IQVHJDXTQGWGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group attached to the thiazole ring, making it a brominated thiazole derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone typically involves the bromination of 1-(2-bromo-4-methylthiazol-5-yl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or amines.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals with antimicrobial or anticancer properties.

    Industry: In the production of dyes, biocides, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Lacks the second bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone: Contains an isoxazole ring instead of a thiazole ring, leading to different chemical properties and reactivity.

    1-(2-Amino-4-methylthiazol-5-yl)ethanone: Contains an amino group instead of bromine, making it more suitable for nucleophilic substitution reactions.

Uniqueness

2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for the synthesis of various derivatives. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C6H5Br2NOS

Molecular Weight

298.99 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H5Br2NOS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3

InChI Key

IQVHJDXTQGWGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)CBr

Origin of Product

United States

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